molecular formula C9H17N3S B13608269 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

Cat. No.: B13608269
M. Wt: 199.32 g/mol
InChI Key: IOFQYJMFFATKGA-UHFFFAOYSA-N
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Description

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with isopropyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated systems can optimize the production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-[2-[methyl(propan-2-yl)amino]ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C9H17N3S/c1-7(2)12(3)5-4-8-6-13-9(10)11-8/h6-7H,4-5H2,1-3H3,(H2,10,11)

InChI Key

IOFQYJMFFATKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CSC(=N1)N

Origin of Product

United States

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